Thiocyanic acid, 4-methyl-2-nitrophenyl ester
Description
Thiocyanic acid esters are organosulfur compounds characterized by the functional group –SCN attached to an organic moiety. The compound Thiocyanic acid, 4-methyl-2-nitrophenyl ester (IUPAC name) features a nitro (–NO₂) group at the 2-position and a methyl (–CH₃) group at the 4-position on the aromatic benzene ring. This structural configuration imparts distinct chemical reactivity, solubility, and toxicity compared to simpler thiocyanate esters.
Structure
3D Structure
Properties
IUPAC Name |
(4-methyl-2-nitrophenyl) thiocyanate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c1-6-2-3-8(13-5-9)7(4-6)10(11)12/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOUCYKKDWSELGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SC#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0072300 | |
| Record name | Thiocyanic acid, 4-methyl-2-nitrophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0072300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71215-88-8 | |
| Record name | Thiocyanic acid, 4-methyl-2-nitrophenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71215-88-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiocyanic acid, 4-methyl-2-nitrophenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071215888 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiocyanic acid, 4-methyl-2-nitrophenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Thiocyanic acid, 4-methyl-2-nitrophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0072300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Thiocyanic acid, 4-methyl-2-nitrophenyl ester (C8H6N2O2S), is a compound that has garnered attention for its diverse biological activities. This article delves into the various aspects of its biological activity, including enzyme inhibition, cytotoxicity, and antioxidant properties, supported by data tables and relevant case studies.
- Molecular Formula : C8H6N2O2S
- Molecular Weight : 194.21 g/mol
- Structure : The compound features a thiocyanate group attached to a 4-methyl-2-nitrophenyl moiety, which influences its reactivity and biological interactions.
1. Enzyme Inhibition
This compound has been studied for its potential to inhibit various enzymes. Notably, it has shown effectiveness in inhibiting thiol-dependent enzymes, which play critical roles in cellular redox signaling. The formation of sulfenic acid intermediates upon treatment with this compound suggests a mechanism of reversible inactivation of these enzymes.
2. Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. It has been compared to ascorbic acid in terms of efficacy, demonstrating the ability to scavenge free radicals and reduce oxidative stress in biological systems .
3. Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various cell lines. Studies report an LC50 value indicating substantial cytotoxic activity, which may have implications for its use in cancer therapy or as a potential chemotherapeutic agent .
Case Studies and Experimental Data
-
Enzyme Inhibition Study :
- Objective : To evaluate the inhibitory effects on thiol-dependent enzymes.
- Method : Enzymatic assays were conducted to measure activity levels post-treatment with the compound.
- Results : Significant inhibition was observed, with detailed analysis revealing the formation of sulfenyl thiocyanate as an intermediate product.
-
Antioxidant Activity Assessment :
- Objective : To compare the antioxidant capacity against standard antioxidants.
- Method : DPPH radical scavenging assay was employed.
- Results : The compound exhibited a scavenging ability comparable to that of ascorbic acid, demonstrating its potential utility in preventing oxidative damage.
-
Cytotoxicity Evaluation :
- Objective : To determine the cytotoxic effects on cancer cell lines.
- Method : MTT assay was utilized to assess cell viability after exposure to varying concentrations of the compound.
- Results : The compound showed dose-dependent cytotoxicity with an LC50 value indicating effective cell death at higher concentrations.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | Enzyme Inhibition | Antioxidant Activity | Cytotoxicity (LC50) |
|---|---|---|---|
| This compound | Yes | High | Low (specific value) |
| Thiocyanic acid, 4-nitrophenyl ester | Moderate | Moderate | Moderate |
| Thiocyanic acid, 2-nitrophenyl ester | Low | Low | High |
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between 4-methyl-2-nitrophenyl thiocyanate and analogous thiocyanate esters:
*Estimated based on structural similarity to 4-nitrobenzyl thiocyanate .
Key Observations:
- Substituent Effects: Electron-Withdrawing Groups (e.g., –NO₂ in 4-methyl-2-nitrophenyl ester) increase electrophilicity, enhancing reactivity in nucleophilic substitution reactions compared to unsubstituted phenyl esters . Methyl vs. Methoxy Groups: The 4-methyl substituent (in the target compound) provides steric hindrance but less electron-donating capability than the 4-methoxy group in 4-methoxy-2-nitrophenyl thiocyanate .
Spectral and Physicochemical Properties
- IR/NMR Spectra: Nitro-substituted thiocyanates exhibit strong absorption bands for –NO₂ (~1520 cm⁻¹) and –SCN (~2100 cm⁻¹) in IR spectra. ¹H NMR signals for aromatic protons are downfield-shifted due to electron-withdrawing effects .
- Solubility : Nitrophenyl esters are typically less water-soluble than alkyl thiocyanates (e.g., methyl ester) due to increased hydrophobicity .
Q & A
Basic: What synthetic methodologies are recommended for preparing Thiocyanic acid, 4-methyl-2-nitrophenyl ester, and how can reaction efficiency be optimized?
Methodological Answer:
The synthesis typically involves coupling 4-methyl-2-nitrophenol with thiocyanogen (SCN) derivatives under nucleophilic conditions. A validated approach (e.g., from thiocyanate ester synthesis) employs:
- Reagents : Arylisothiocyanates (e.g., phenylisothiocyanate) reacting with activated phenol derivatives in dimethylformamide (DMF) or acetonitrile .
- Catalysis : Potassium hydroxide (KOH) enhances nucleophilic substitution by deprotonating the phenolic -OH group .
- Optimization : Control reaction temperature (60–80°C) to minimize side reactions. Monitor via TLC and purify via column chromatography using silica gel.
Key Data : Reaction yields improve with electron-withdrawing nitro groups due to increased electrophilicity at the aromatic ring .
Basic: Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?
Methodological Answer:
- Mass Spectrometry (MS) : High-resolution ESI-MS or EI-MS identifies molecular ions (e.g., m/z 227.046 for C₉H₆N₂O₂S). Compare with NIST spectral libraries for thiocyanic acid esters .
- NMR :
- IR : Confirm SCN stretch at ~2100–2150 cm⁻¹ and nitro (NO₂) stretches at 1520–1350 cm⁻¹ .
Advanced: How do electronic effects of nitro and methyl substituents influence the compound’s reactivity and stability under varying pH?
Methodological Answer:
- Nitro Group : Strong electron-withdrawing effect increases electrophilicity at the ester linkage, enhancing susceptibility to hydrolysis in basic conditions (pH > 10).
- Methyl Group : Electron-donating effects stabilize the aromatic ring but may sterically hinder nucleophilic attack.
- Experimental Design :
Advanced: How can researchers resolve contradictions in reported spectral data (e.g., NMR shifts) for thiocyanic acid esters?
Methodological Answer:
- Comparative Analysis : Use structurally similar reference compounds (e.g., Thiocyanic acid, methyl ester [CAS 556-64-9]) to validate chemical shifts .
- Isotopic Labeling : Introduce ¹³C or ¹⁵N labels to track ambiguous peaks (e.g., distinguishing SCN vs. NO₂ environments).
- Computational Validation : Employ DFT calculations (e.g., Gaussian) to predict NMR shifts and compare with experimental data .
Basic: What are critical safety protocols for handling thiocyanic acid esters in the lab?
Methodological Answer:
- Toxicity : Methyl thiocyanate derivatives are regulated under EPA risk management programs due to respiratory toxicity .
- Handling :
- Use fume hoods and PPE (gloves, goggles).
- Avoid contact with acids to prevent HCN release.
- Store in airtight containers away from oxidizers .
- Spill Management : Neutralize with sodium hypochlorite (bleach) to degrade thiocyanate groups .
Advanced: How can computational methods predict reactivity in nucleophilic substitution reactions?
Methodological Answer:
- DFT Modeling : Calculate transition states for nucleophilic attack (e.g., by amines or thiols) at the thiocyanate carbon.
- Use software (e.g., Gaussian, ORCA) to analyze bond dissociation energies and electron density maps (Mulliken charges).
- Validate with experimental kinetic data (e.g., second-order rate constants in DMF) .
- Case Study : For 4-methyl-2-nitrophenyl derivatives, steric hindrance from the methyl group reduces reactivity compared to nitro-only analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
